molecular formula C17H15NO B1273902 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde CAS No. 95202-45-2

1-Benzyl-2-methyl-1H-indole-3-carbaldehyde

Cat. No. B1273902
CAS RN: 95202-45-2
M. Wt: 249.31 g/mol
InChI Key: LFRXDIWPLQSKBS-UHFFFAOYSA-N
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Description

The compound "1-Benzyl-2-methyl-1H-indole-3-carbaldehyde" is a heterocyclic aromatic organic compound that belongs to the class of indoles. Indoles are characterized by a fused two-ring structure consisting of a benzene ring and a pyrrole ring. The specific compound has a benzyl group attached to the first position, a methyl group at the second position, and a formyl group at the third position on the indole ring.

Synthesis Analysis

The synthesis of heterocyclic carbaldehydes, including those similar to "1-Benzyl-2-methyl-1H-indole-3-carbaldehyde," can be achieved through methods such as transient directing group-enabled direct γ-C(sp3)-H arylation of 3-methylheteroarene-2-carbaldehydes . This method allows for the coupling of a wide range of 3-methylheteroarene carbaldehydes with various aryl iodides, including less reactive ones, to produce a library of highly selective functionalized products .

Molecular Structure Analysis

Indole derivatives, such as "1-Benzyl-2-methyl-1H-indole-3-carbaldehyde," often exhibit interesting structural features due to their potential for intramolecular hydrogen bonding and π-π stacking interactions. For example, molecules like 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone are known to form hydrogen-bonded ribbons in their crystal structure . Similarly, compounds with a benzo[d]oxazole moiety, like 2-(2-hydroxyphenyl)benzo[d]oxazole-6-carbaldehyde, demonstrate intramolecular C–H···O and O–H···N hydrogen bonds, which contribute to the stability of their molecular structure .

Chemical Reactions Analysis

Indole carbaldehydes can undergo various chemical reactions, including nucleophilic substitution, which is a key transformation in indole chemistry. For instance, 1-methoxy-6-nitroindole-3-carbaldehyde, a related compound, has been shown to react regioselectively with different nucleophiles to yield 2,3,6-trisubstituted indole derivatives . Additionally, indole derivatives can participate in cycloaddition reactions, as seen with 1-methyl-3-(benzotriazol-1-ylmethyl)indole, which can undergo formal [3 + 2] cycloaddition to produce cyclopent[b]indoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. For example, the presence of substituents like the benzyl and methyl groups can affect the compound's solubility, melting point, and reactivity. The electronic and vibrational spectra of phenylmercury derivatives of indole carbaldehydes indicate strong intramolecular coordination, which can also impact the compound's fluorescence properties . The spectroscopic properties of these compounds can be further studied using techniques like NMR and DFT calculations to gain insights into their electronic structure .

Scientific Research Applications

  • Chemical Synthesis

    • Summary of Application : “1-Benzyl-2-methyl-1H-indole-3-carbaldehyde” is a chemical compound used in early discovery research as part of a collection of rare and unique chemicals .
    • Methods of Application : The specific methods of application or experimental procedures for this compound are not provided by the manufacturer, Sigma-Aldrich . The buyer assumes responsibility to confirm product identity and/or purity .
    • Results or Outcomes : The results or outcomes obtained from the use of this compound are not specified by the manufacturer .
  • Pharmaceutical Chemistry

    • Summary of Application : “1H-Indole-3-carbaldehyde” and its derivatives, which include “1-Benzyl-2-methyl-1H-indole-3-carbaldehyde”, are essential and efficient chemical precursors for generating biologically active structures . They are used in inherently sustainable multicomponent reactions .
    • Methods of Application : These compounds are used in multicomponent reactions (MCRs), a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . MCRs are generally high-yielding, operationally friendly, time- and cost-effective .
    • Results or Outcomes : The use of “1H-Indole-3-carbaldehyde” and its derivatives in MCRs has led to the assembly of pharmaceutically interesting scaffolds .

properties

IUPAC Name

1-benzyl-2-methylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-13-16(12-19)15-9-5-6-10-17(15)18(13)11-14-7-3-2-4-8-14/h2-10,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRXDIWPLQSKBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60385360
Record name 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203131
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Benzyl-2-methyl-1H-indole-3-carbaldehyde

CAS RN

95202-45-2
Record name 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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